

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid literature review

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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid

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An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of **4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid**, a heterocyclic compound that serves as a cornerstone for the development of novel therapeutics. As a partially saturated indazole, this scaffold merges key structural features that are highly valued in medicinal chemistry, offering a unique three-dimensional architecture for probing complex biological targets. We will delve into its synthesis, mechanism of formation, physicochemical properties, and its significant role in the landscape of drug discovery, particularly in the development of anti-inflammatory agents.

The Tetrahydroindazole Scaffold: A Fused Pharmacophore

The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.^[1] Its derivatives are key components in a range of approved drugs.^[2] The 4,5,6,7-tetrahydro variant retains the crucial hydrogen-bond donating and accepting features of the pyrazole ring while incorporating a non-aromatic, saturated carbocyclic ring. This addition provides conformational flexibility and sp^3 character, which are increasingly sought-after attributes for improving drug-like properties such as solubility and metabolic stability, and for achieving higher selectivity for biological targets.

The title compound, with a carboxylic acid at the 5-position, presents a strategic anchor point for modification, enabling the exploration of structure-activity relationships (SAR) and the development of extensive compound libraries.

Synthesis and Mechanistic Pathway

The construction of the 4,5,6,7-tetrahydro-1H-indazole core is most effectively achieved through a classical condensation reaction between a hydrazine and a 1,3-dicarbonyl equivalent.^{[3][4]} This approach is robust, high-yielding, and allows for modular variation. The synthesis of the title compound can be logically approached in a two-stage process.

Stage 1: Synthesis of the Key Intermediate: Ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate

The critical precursor is a cyclohexanone ring functionalized with both a β -ketoester and a formyl group (as its enol tautomer, hydroxymethylene). This intermediate is typically prepared from a simpler cyclic keto-ester.

Representative Protocol:

- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath.
- **Addition of Reactants:** A solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent)^[5] and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension over 1 hour, maintaining the temperature below 5 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The formation of the sodium salt of the product often results in a thick precipitate.
- **Workup:** The reaction is quenched by carefully pouring the mixture into ice-cold 1M hydrochloric acid. The aqueous layer is extracted three times with diethyl ether.
- **Purification:** The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude

ethyl 4-oxo-2-(hydroxymethylene)cyclohexane-1-carboxylate, which can be used in the next step without further purification.

Stage 2: Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

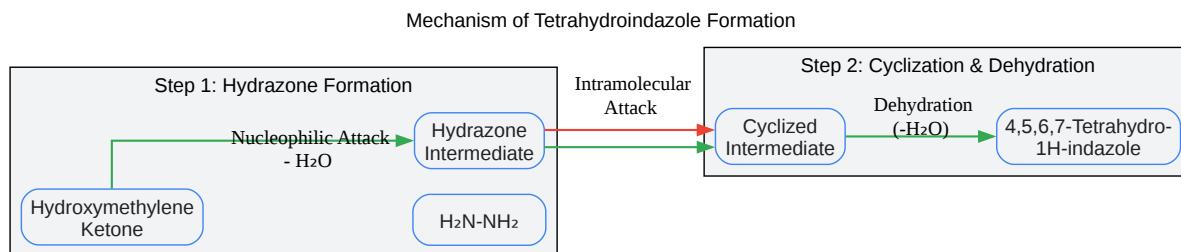
This stage involves the cyclization of the intermediate with hydrazine, followed by hydrolysis of the ester.

Representative Protocol:

- Cyclization: The crude intermediate from Stage 1 (1.0 equivalent) is dissolved in ethanol. Hydrazine hydrate (1.1 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
- Ester Hydrolysis: Upon completion of the cyclization, a solution of sodium hydroxide (3.0 equivalents) in water is added to the reaction mixture. The mixture is heated to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ethyl ester.
- Workup: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled to 0 °C and acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.
- Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) affords the purified **4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid**.

Reaction Mechanism

The formation of the indazole ring proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl system, leading to a hydrazone intermediate. This is followed by an intramolecular cyclization onto the second carbonyl group and subsequent dehydration to yield the stable aromatic pyrazole ring.



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Caption: General mechanism for tetrahydroindazole synthesis.

Physicochemical and Spectroscopic Profile

The definitive characterization of **4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid** relies on a combination of physical and spectroscopic data.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
CAS Number	52834-38-5	[6]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[6]
Molecular Weight	166.18 g/mol	[6]
Canonical SMILES	C1CC2=C(CC1C(=O)O)C=NN 2	[6]
Melting Point	Not reported; Isomer (3-COOH) melts at 247-248 °C	[7]

Table 2: Predicted Spectroscopic Data

Disclaimer: The following NMR data are predicted based on the analysis of the parent scaffold and related structures, as explicit experimental data for the title compound is not readily available in the literature.

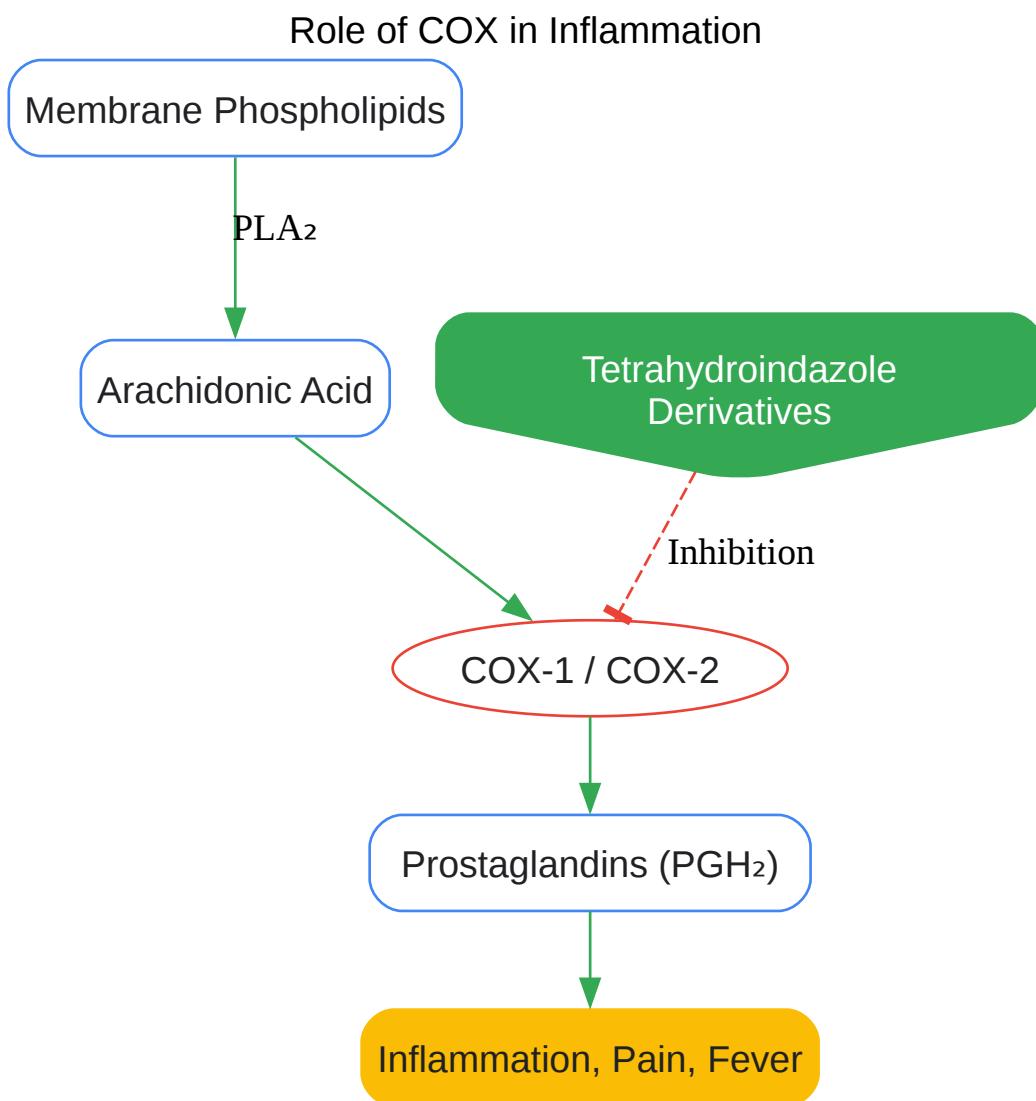
¹ H NMR (Predicted)	¹³ C NMR (Predicted)
δ (ppm)	Assignment
~12.5	(s, 1H, -COOH)
~10.8	(br s, 1H, -NH)
~7.25	(s, 1H, C3-H)
~3.0-2.8	(m, 3H, C4-H, C7-H ₂)
~2.6-2.4	(m, 1H, C5-H)
~2.2-1.9	(m, 2H, C6-H ₂)

Biological Activity and Therapeutic Potential

The tetrahydroindazole scaffold is a prolific source of biologically active molecules. Derivatives have demonstrated a wide range of activities, including potential as sigma-2 receptor ligands for neurological disorders and as inhibitors of dihydroorotate dehydrogenase for autoimmune diseases and cancer.[3][8]

Primary Application: Anti-inflammatory Agents

The most prominent activity associated with this class of compounds is anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8][9] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.



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Caption: Inhibition of the COX pathway by tetrahydroindazoles.

While specific inhibitory concentrations (IC_{50}) for the parent **4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid** are not published, data from closely related analogues underscore the scaffold's potential.

Table 3: Biological Activity of Tetrahydroindazole Analogues

Compound	Target/Assay	Activity	Reference
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid	Carageenan-induced edema (in vivo)	$ED_{50} = 3.5 \text{ mg/kg}$	[10] (from initial search)
5-Aminoindazole	COX-2 (in vitro)	$IC_{50} = 12.32 \mu\text{M}$	[9]
6-Nitroindazole	COX-2 (in vitro)	$IC_{50} = 19.22 \mu\text{M}$	[9]
Various 2,3-disubstituted tetrahydro-2H-indazoles	Freund's adjuvant-induced arthritis (in vivo)	Proven anti-inflammatory activity	[8]

The data strongly suggest that the tetrahydroindazole core is a potent pharmacophore for COX inhibition. The carboxylic acid moiety at the 5-position is particularly interesting as it mimics the acidic group present in many classical non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for binding to the active site of COX enzymes.

Conclusion

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid represents a highly versatile and valuable scaffold for modern drug discovery. Its synthesis is straightforward and amenable to high-throughput chemistry, allowing for the rapid generation of diverse chemical libraries. The combination of a conformationally flexible saturated ring and a pharmacophorically rich pyrazole system provides a powerful platform for designing potent and selective modulators of biological targets. The demonstrated anti-inflammatory potential of its derivatives makes this compound and its future analogues highly compelling candidates for further investigation in the pursuit of next-generation therapeutics.

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